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Glyoxal-bis-2,4-DNPH
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Overview
Description
Glyoxal-bis-2,4-dinitrophenylhydrazone is a derivative of glyoxal, a simple dicarbonyl compound. This compound is widely used in analytical chemistry for the detection and quantification of aldehydes and ketones. It is formed by the reaction of glyoxal with 2,4-dinitrophenylhydrazine, resulting in a stable hydrazone derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyoxal-bis-2,4-dinitrophenylhydrazone is synthesized by reacting glyoxal with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically involves dissolving glyoxal in methanol and then adding 2,4-dinitrophenylhydrazine in a hydrochloric acid solution. The reaction mixture is then allowed to react, forming the bis-hydrazone derivative .
Industrial Production Methods: In industrial settings, glyoxal is produced by the liquid phase oxidation of acetaldehyde with dilute nitric acid. The reaction system is complex and produces several by-products, including acetic acid, glyoxylic acid, oxalic acid, and glycolic acid . The glyoxal produced is then reacted with 2,4-dinitrophenylhydrazine to form glyoxal-bis-2,4-dinitrophenylhydrazone.
Chemical Reactions Analysis
Types of Reactions: Glyoxal-bis-2,4-dinitrophenylhydrazone primarily undergoes nucleophilic substitution reactions. It can react with nucleophiles to form glyoxalates or glyoxylic acid esters .
Common Reagents and Conditions: The common reagents used in the reactions involving glyoxal-bis-2,4-dinitrophenylhydrazone include nucleophiles such as amines and alcohols. The reactions are typically carried out in an acidic medium to facilitate the formation of the hydrazone derivative .
Major Products: The major products formed from the reactions of glyoxal-bis-2,4-dinitrophenylhydrazone include glyoxalates and glyoxylic acid esters .
Scientific Research Applications
Analytical Chemistry
Derivatization Agent
Glyoxal-bis-2,4-DNPH serves as a powerful derivatizing agent for carbonyl compounds such as aldehydes and ketones. The reaction forms brightly colored hydrazone derivatives that exhibit distinct spectroscopic properties, facilitating their detection and quantification using spectrophotometry. This application is crucial in analyzing complex mixtures where carbonyl-containing molecules are present.
Case Study: Detection of Carbonyl Compounds
A study demonstrated the efficiency of this compound in detecting carbonyl compounds in environmental samples. By employing high-performance liquid chromatography (HPLC) with UV detection at 435 nm, researchers achieved high recovery rates (96% for glyoxal) and successfully differentiated between mono- and dicarbonyl derivatives based on their absorption spectra .
Biological Research
Biochemical Assays
In biological contexts, this compound is utilized to study enzyme activities and metabolic pathways involving carbonyl groups. Its ability to form stable derivatives with reactive carbonyls aids in detecting and quantifying these biomolecules in biological samples.
Toxicity Studies
Research indicates that this compound can alter protein functions and cellular metabolism. This property makes it essential for understanding cellular toxicity mechanisms associated with oxidative stress and advanced glycation end products (AGEs). One notable study highlighted its role in quantifying reactive carbonyl species (RCS), which contribute to cellular damage.
Industrial Applications
Quality Control
In industrial settings, this compound is employed in quality control processes to detect impurities in products containing carbonyl compounds. Its high reactivity and stability make it an effective tool for ensuring product integrity.
Mechanism of Action
The mechanism of action of glyoxal-bis-2,4-dinitrophenylhydrazone involves the formation of a stable hydrazone derivative with aldehydes and ketones. The reaction is acid-catalyzed and involves the hydration of glyoxal, followed by self-reaction to form cyclic acetal structures . This stable derivative can then be detected and quantified using various analytical techniques.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to glyoxal-bis-2,4-dinitrophenylhydrazone include methylglyoxal-bis-2,4-dinitrophenylhydrazone and other dicarbonyl-bis-2,4-dinitrophenylhydrazone derivatives .
Uniqueness: Glyoxal-bis-2,4-dinitrophenylhydrazone is unique in its ability to form stable hydrazone derivatives with a wide range of aldehydes and ketones. This makes it a valuable tool in analytical chemistry for the detection and quantification of these compounds in various samples .
Properties
Molecular Formula |
C14H10N8O8 |
---|---|
Molecular Weight |
418.28 g/mol |
IUPAC Name |
N-[(Z)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]ethylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C14H10N8O8/c23-19(24)9-1-3-11(13(7-9)21(27)28)17-15-5-6-16-18-12-4-2-10(20(25)26)8-14(12)22(29)30/h1-8,17-18H/b15-5-,16-6- |
InChI Key |
ZJFKDRQLHABQHQ-KNBRTIFXSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C\C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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